6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Description
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (molecular formula: C₁₅H₉ClN₂O₂, molecular weight: 284.70 g/mol) is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at the 6-position, a pyridin-3-yl group at the 2-position, and a carboxylic acid moiety at the 4-position . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPGJLOVMZDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395359 | |
| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669709-49-3 | |
| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The preparation of 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid involves multi-step synthetic sequences combining quinoline ring construction, halogenation, oxidation, and coupling reactions.
- The most efficient industrially relevant methods utilize ester hydrolysis of quinoline derivatives and oxidation of methylpyridine precursors followed by coupling.
- Phase-transfer catalysis and organocatalytic cyclizations provide versatile routes for functionalization at position 2 of the quinoline ring.
- Purification strategies involving solvent extraction, crystallization, and chromatography are critical to achieve high purity.
- Adaptation of methods from fluoro- and methyl-substituted analogs is common due to structural similarity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid has been studied for its potential therapeutic effects, particularly in:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cellular processes linked to inflammation, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity, which could be beneficial in treating infections caused by resistant bacterial strains.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Quinoline Derivatives : It is utilized in the synthesis of various quinoline derivatives that have been evaluated for their biological activities, including potential treatments for osteoarthritis.
- Ligand Development : The compound has been employed as a ligand in palladium-catalyzed reactions, enhancing the efficiency of dehydrogenation processes in organic synthesis.
Biological Interactions
Studies have focused on the interactions of this compound with biological macromolecules. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been used to quantify these interactions, providing insights into its mechanism of action against specific enzymes and receptors involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anti-inflammatory Studies : Research conducted on animal models demonstrated that this compound significantly reduced markers of inflammation, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Laboratory tests revealed that it effectively inhibited the growth of several pathogenic bacteria, indicating its promise as a new antimicrobial drug candidate.
- Synthesis Pathway Optimization : Investigations into synthetic routes have shown that modifying reaction conditions can enhance yields when producing this compound and its derivatives, making it more accessible for further research applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic Acid
- Molecular Formula : C₁₅H₉ClN₂O₂ (identical to the target compound)
- Key Difference: Chlorine substitution at the 8-position of quinoline and a pyridin-4-yl group at the 2-position .
Pyrimidine-Based Analog: 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid
- Molecular Formula : C₁₀H₆ClN₃O₂
- Key Difference: Replacement of the quinoline ring with a pyrimidine ring .
- Implications: Reduced molecular weight (248.63 g/mol vs. 284.70 g/mol) may improve solubility. Pyrimidine’s smaller aromatic system could decrease π-π stacking interactions compared to quinoline.
Substituent Variants from Biopharmacule Speciality Chemicals
- 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid (C₁₀H₆ClNO₃): A hydroxy group at the 4-position replaces the carboxylic acid, reducing acidity and hydrogen-bonding capacity .
Amino-Linked Derivative: 6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic Acid
- Molecular Formula : C₁₂H₉ClN₂O₂
- Key Difference: An amino-linked chlorophenyl group replaces the quinoline-pyridine framework .
- Implications: The amino group introduces basicity, altering pH-dependent solubility and enabling nucleophilic interactions.
Structural and Functional Analysis Table
Biological Activity
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a quinoline core with a pyridine ring and a carboxylic acid functional group, exhibits properties that may be beneficial in various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₉ClN₂O₂, with a molecular weight of 288.69 g/mol. The chlorine atom at the 6-position of the quinoline structure enhances its reactivity and potential biological activity, making it an interesting target for research in medicinal chemistry.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses notable antimicrobial properties. Its mechanism may involve the inhibition of specific enzymes or interference with cellular processes, which are critical for microbial survival. Research has shown that compounds within this structural class can exhibit varying degrees of activity against different bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, analogs of quinoline derivatives have shown promising results in preliminary screenings, suggesting that modifications in the structure can enhance cytotoxic effects against cancer cells .
The exact mechanism of action for this compound is still under investigation. It is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in critical metabolic pathways or altering gene expression related to cell growth and apoptosis. This interaction may lead to the observed biological effects, including cytotoxicity in cancer cells .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer Potential | Showed IC50 values in the micromolar range against MCF-7 breast cancer cells. |
| Study 3 | Mechanism Exploration | Identified interactions with key metabolic enzymes through fluorescence spectroscopy. |
These findings highlight the compound's potential as a lead structure for developing new therapeutic agents targeting infectious diseases and cancer.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including acylation and chlorination steps. Various derivatives have been synthesized to explore their biological activities further, with some showing enhanced efficacy compared to the parent compound .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, and how are key intermediates optimized?
The synthesis typically involves multi-step reactions, starting with condensation of pyridine derivatives (e.g., 3-aminopyridine) with chlorinated aldehydes or ketones, followed by cyclization. For example, highlights a method where palladium or copper catalysts are used in cyclization steps, with solvents like DMF or toluene. Intermediate purification via column chromatography is critical to isolate the quinoline-carboxylic acid backbone. Reaction yields depend on temperature control (80–120°C) and catalyst loading (5–10 mol%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. emphasizes the importance of multiple orthogonal methods (e.g., TLC, melting point analysis) to address potential impurities, especially when commercial sources lack analytical data .
Q. How does the chloro-substituent at the 6-position influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atom activates the quinoline ring for nucleophilic attack at adjacent positions. notes that substituents like fluorine or methoxy groups on the pyridine ring can further modulate reactivity. For example, nucleophilic substitution with amines or thiols proceeds efficiently under basic conditions (e.g., K₂CO₃ in DMSO) at 60–80°C .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when assigning regioselectivity in derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or steric effects. Advanced techniques like 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography (as in for analogous quinoline structures) are critical. Computational modeling (DFT calculations) can also predict electron density distributions to clarify ambiguous peaks .
Q. How can reaction conditions be optimized to enhance yield in palladium-catalyzed cross-coupling steps?
Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., XPhos) significantly impact efficiency. suggests that microwave-assisted synthesis reduces reaction times (1–2 hours vs. 24 hours) while maintaining yields >80%. Solvent screening (e.g., switching from toluene to DMAc) may improve solubility of intermediates .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Scaling up introduces issues like heat dissipation and byproduct accumulation. highlights the use of flow chemistry for continuous processing, which improves temperature control and reduces side reactions. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures enantiopurity during large-scale production .
Methodological Considerations
Q. How do substituent positions (e.g., pyridinyl vs. chlorophenyl groups) affect the compound’s biological activity?
Structure-activity relationship (SAR) studies, as referenced in , show that the 2-pyridinyl group enhances binding to kinase targets, while the 6-chloro substituent improves metabolic stability. Computational docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are used to validate these effects .
Q. What precautions are necessary when handling this compound under inert atmospheres?
Due to sensitivity to moisture and oxygen, reactions should be conducted under nitrogen/argon using Schlenk lines. specifies that storage conditions (desiccated at –20°C) and glovebox techniques are critical to prevent hydrolysis or oxidation of the carboxylic acid group .
Data Contradiction Analysis
Q. Why might reported melting points vary across literature sources, and how should researchers address this?
Variations arise from differences in crystallization solvents or polymorph formation. recommends standardizing recrystallization protocols (e.g., using ethanol/water mixtures) and reporting DSC thermograms to confirm phase transitions. Cross-referencing with PubChem data (where available) adds reliability .
Q. How can conflicting bioactivity results in cell-based assays be reconciled?
Discrepancies may stem from cell line-specific expression of target proteins or assay conditions (e.g., serum concentration). advises using orthogonal assays (e.g., Western blotting alongside viability assays) and validating results across multiple cell models. Dose-response curves should be replicated with independent compound batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
